![molecular formula C12H21N3S B14155393 5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol CAS No. 4636-80-0](/img/structure/B14155393.png)
5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol is a compound belonging to the triazole family, which is known for its versatile chemical properties and potential applications in various fields. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The specific structure of this compound includes a dec-9-enyl group attached to the triazole ring, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation with dec-9-enyl halides. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide to facilitate the cyclization and alkylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of hydrazine derivatives, cyclization with carbon disulfide, and subsequent alkylation. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The dec-9-enyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in its potential use as an anticancer or antifungal agent.
Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. This involves interactions with the metal surface and the formation of a stable complex.
Comparison with Similar Compounds
5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol can be compared with other similar compounds in the triazole family:
5-Heptadec-8-enyl-4-phenyl-4H-[1,2,4]triazole-3-thiol (HPTT): Similar structure but with a heptadec-8-enyl group.
4-Phenyl-5-undecyl-4H-[1,2,4]triazole-3-thiol (PUTT): Contains an undecyl group instead of a dec-9-enyl group.
5-Dec-9-enyl-4-phenyl-4H-[1,2,4]triazole-3-thiol (DPTT): Similar structure but with an additional phenyl group.
The uniqueness of this compound lies in its specific dec-9-enyl substitution, which imparts distinct chemical and physical properties, making it suitable for specific applications in corrosion inhibition and potential therapeutic uses.
Properties
CAS No. |
4636-80-0 |
|---|---|
Molecular Formula |
C12H21N3S |
Molecular Weight |
239.38 g/mol |
IUPAC Name |
5-dec-9-enyl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C12H21N3S/c1-2-3-4-5-6-7-8-9-10-11-13-12(16)15-14-11/h2H,1,3-10H2,(H2,13,14,15,16) |
InChI Key |
LYHBBFWSTRLHKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC1=NC(=S)NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


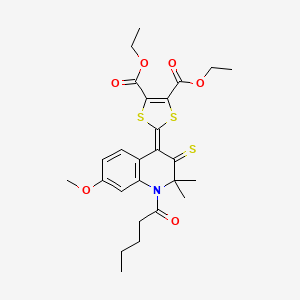
![3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid](/img/structure/B14155314.png)
![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)
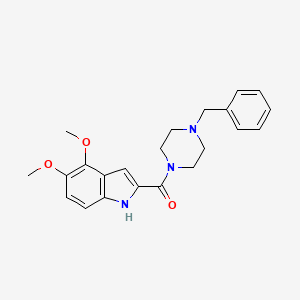
![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)
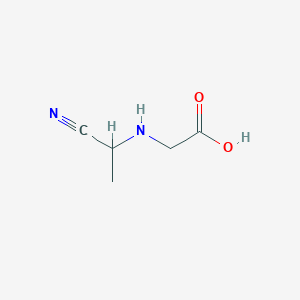

![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)
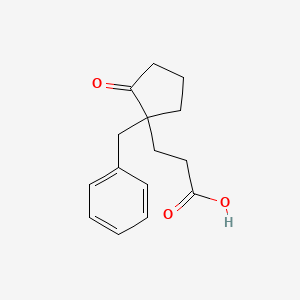
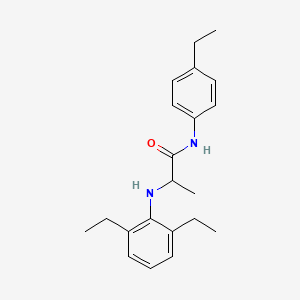

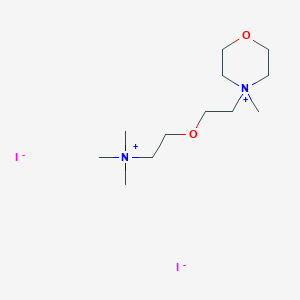
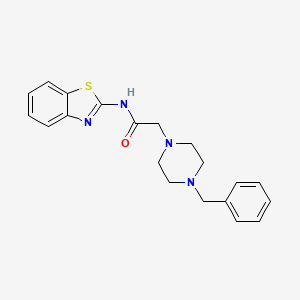
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
